molecular formula C15H12BrN3O2S B2820259 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 1021036-51-0

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Número de catálogo B2820259
Número CAS: 1021036-51-0
Peso molecular: 378.24
Clave InChI: JUIOKTPLZNYHQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BTA-EG6 is a small molecule inhibitor that has shown promising results in the field of cancer research. It belongs to the family of oxadiazole compounds, which have been extensively studied for their potential therapeutic applications. BTA-EG6 has a unique chemical structure that allows it to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Antimicrobial Activity : 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown considerable activity against various bacterial strains, including gram-positive and gram-negative bacteria, which indicates their potential in developing new antimicrobial agents (K. Nafeesa et al., 2017).

Enzyme Inhibition : These derivatives have also been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating Alzheimer's disease and other cholinergic deficits. Certain 1,3,4-oxadiazole derivatives exhibit promising activity against AChE, suggesting potential therapeutic applications in neurodegenerative diseases (A. Rehman et al., 2013).

Anti-inflammatory and Antithrombotic Activities : Studies on 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory and antithrombotic effects in animal models, indicating their potential use in treating inflammation and preventing thrombosis. This pharmacological profile supports the exploration of these compounds for cardiovascular diseases (Muhammadasim Raza Basra et al., 2019).

Propiedades

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-2-4-10(5-3-9)8-13(20)17-15-19-18-14(21-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIOKTPLZNYHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.